
Pap-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pap-IN-1 is a binuclear metallohydrolase inhibitor specifically targeting purple acid phosphatases. It has shown significant potential in the research of anti-osteoporotic drug development due to its high specificity and inhibitory activity against mammalian and porcine purple acid phosphatases .
Vorbereitungsmethoden
The synthesis of Pap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Pap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
Pap-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of metallohydrolases and to understand the mechanisms of enzyme inhibition.
Biology: this compound is used in research to study the role of purple acid phosphatases in various biological processes.
Wirkmechanismus
Pap-IN-1 exerts its effects by specifically binding to the active site of purple acid phosphatases, inhibiting their enzymatic activity. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, preventing the enzyme from catalyzing its substrate. The molecular targets of this compound include the active sites of mammalian and porcine purple acid phosphatases, and the pathways involved are related to bone metabolism and osteoclast activity .
Eigenschaften
Molekularformel |
C25H44NO4P |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
[(octadecanoylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C25H44NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(31(28,29)30)23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)(H2,28,29,30) |
InChI-Schlüssel |
NOHXEIXAWYHPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


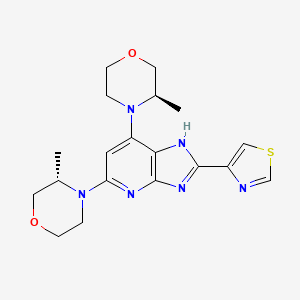

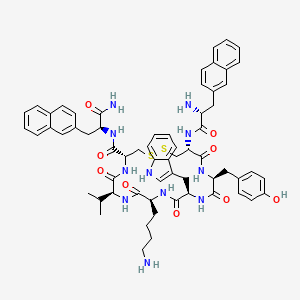
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
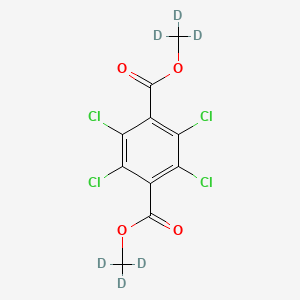
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
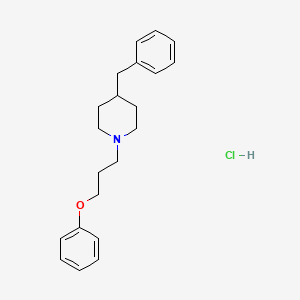
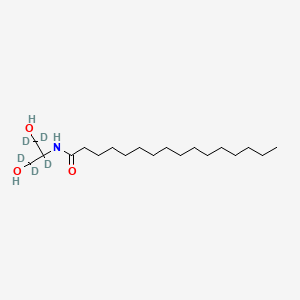

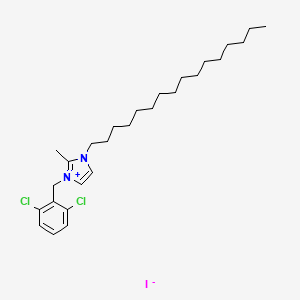
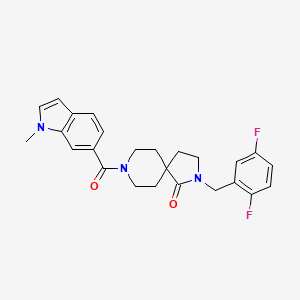


![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
